Methyl 2-chloro-8-fluoroquinoline-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7ClFNO2 |
|---|---|
Molecular Weight |
239.63 g/mol |
IUPAC Name |
methyl 2-chloro-8-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)7-5-6-3-2-4-8(13)9(6)14-10(7)12/h2-5H,1H3 |
InChI Key |
XLHYONQXEJLDEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C(=C1)C=CC=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-chloro-8-fluoroquinoline-3-carboxylate typically involves the reaction of 2-chloro-8-fluoroquinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-chloro-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of Methyl 2-chloro-8-fluoroquinoline-3-carboxylate
The synthesis of this compound involves several chemical reactions. A common method includes the reaction of 2-chloro-8-fluoroquinoline with methyl chloroformate in the presence of a base, which facilitates the formation of the carboxylate ester. This synthetic route has been optimized for yield and purity, allowing for further functionalization of the compound.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacological applications:
- Antimicrobial Activity : Research indicates that compounds within the quinoline family, including this compound, demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives exhibit minimum inhibitory concentrations (MIC) in the low microgram range against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound has been evaluated for its anticancer properties. Quinoline derivatives have shown promise as inhibitors of various cancer cell lines due to their ability to interfere with DNA replication and repair mechanisms. Some studies suggest that modifications at the carboxyl position can enhance cytotoxicity against cancer cells .
Pharmacological Applications
The pharmacological implications of this compound are significant:
- Antibiotic Development : Given its antimicrobial properties, this compound is being explored as a potential lead structure for developing new antibiotics, particularly in response to rising antibiotic resistance. The modifications at the quinoline core allow for tailored activity against specific bacterial strains .
- Anti-inflammatory Agents : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune responses .
Case Studies and Research Findings
Several case studies illustrate the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with variations in substituent positions, halogen types, and ester groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis based on structural analogs identified in available literature and commercial databases:
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Key Findings:
Substituent Position Effects: Chlorine at C2 (target compound) vs. C4 (analogs) influences electronic distribution. The C2 position may enhance electrophilic reactivity due to proximity to the carboxylate group, whereas C4-substituted analogs are more common in antimalarial agents (e.g., chloroquine analogs) .
Functional Group Variations: Methoxy groups (e.g., in Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate) introduce electron-donating effects, which may reduce oxidative stability compared to halogenated derivatives. Methyl vs. ethyl esters: Methyl esters generally exhibit higher metabolic lability but lower solubility in aqueous media compared to ethyl esters .
Crystallographic and Computational Insights: Tools like Mercury CSD enable comparative analysis of packing patterns and intermolecular interactions in quinoline crystals, critical for optimizing solid-state properties . SHELX-based refinements have been employed to resolve structural ambiguities in halogenated quinolines, particularly in assessing bond lengths and angles influenced by substituents .
Biological Activity
Methyl 2-chloro-8-fluoroquinoline-3-carboxylate is a member of the quinoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant antibacterial, anticancer, and antioxidant properties, making it a subject of interest in various research fields.
Chemical Structure and Properties
- Molecular Formula : C10H7ClFNO2
- Molecular Weight : Approximately 233.62 g/mol
- Functional Groups : Contains a chloro group, a fluoro group, and a carboxylate moiety.
Synthesis
The synthesis of this compound typically involves:
- Cyclization Reactions : Formation of the quinoline ring.
- Nucleophilic Substitution : Introduction of the chlorine atom.
- Esterification : Conversion of the carboxylic acid to its methyl ester form.
Antibacterial Activity
This compound and its derivatives have been evaluated for their antibacterial properties against various bacterial strains. The following table summarizes the antibacterial activity against selected Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 ± 0.5 |
| Escherichia coli | 11.0 ± 0.4 | |
| Pseudomonas aeruginosa | 10.5 ± 0.6 | |
| Ciprofloxacin | Staphylococcus aureus | 15.0 ± 0.7 |
| Escherichia coli | 14.0 ± 0.5 |
These results indicate that the compound exhibits moderate antibacterial activity, comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
Recent studies have shown that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 = 1.4 μM
- Hep3B (Liver Cancer) : IC50 values ranging from 0.43 to 8.79 μM
- L-SR (Leukemia) : IC50 = 0.96 μM
These compounds demonstrated higher inhibitory activity against cancer cells compared to traditional chemotherapeutics .
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in DNA replication and transcription:
- DNA Gyrase Inhibition : The compound interacts with bacterial DNA gyrase, disrupting DNA supercoiling necessary for replication.
- Topoisomerase IV Inhibition : It also inhibits topoisomerase IV, further impeding bacterial cell division.
The binding affinity of this compound has been confirmed through molecular docking studies, demonstrating effective interactions with target enzymes .
Case Studies and Research Findings
- Antibacterial Evaluation : A study reported that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting better performance than standard antibiotics .
- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives led to cell cycle arrest in the S phase and increased levels of active caspase-3, indicating apoptosis in cancer cells .
Q & A
Basic Research Question
- NMR : and NMR in CDCl or DMSO-. Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from aromatic protons.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion ([M+H]) and fragmentation patterns.
- X-ray Diffraction : Single-crystal analysis for absolute configuration confirmation. Use Mo-Kα radiation (λ = 0.71073 Å) .
How can Mercury CSD be utilized to analyze intermolecular interactions in the crystal structure?
Advanced Research Question
Mercury’s Materials Module enables:
- Interaction Analysis : Visualize π-π stacking, halogen bonds, and hydrogen bonds via the "Contacts" tool. Set distance thresholds (e.g., H-bond: < 3.0 Å).
- Packing Similarity : Compare with related quinoline derivatives in the Cambridge Structural Database (CSD). Use RMSD < 0.5 Å for significant matches.
- Void Mapping : Calculate solvent-accessible voids (≥ 10% unit cell volume) to assess crystallinity. Export .cif files for publication .
How can data contradictions in X-ray crystallography (e.g., disorder or twinning) be resolved for this compound?
Advanced Research Question
- Disorder Handling : Split atoms into multiple positions using PART commands in SHELXL. Apply geometric restraints (e.g.,
SADI,SIMU) to maintain bond distances. - Twinning : Use the
BASFparameter to refine twin fractions. Test for pseudo-merohedral twinning via the Hooft value. - Validation : Cross-check with CCDC’s Mogul for bond-length outliers and CheckCIF for syntax errors .
What computational methods predict the reactivity of substituents in this quinoline derivative?
Advanced Research Question
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. Optimize geometry at B3LYP/6-31G(d) level.
- Molecular Docking : Dock into target proteins (e.g., kinases) using AutoDock Vina. Analyze binding affinity (ΔG) and pose stability (RMSD < 2.0 Å).
- SAR Studies : Corporate substituent effects (e.g., Cl vs. F) on electronic properties (HOMO-LUMO gaps) using Spartan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
